molecular formula C2H3BrO2 B084194 Bromoacetic acid-d3 CAS No. 14341-48-1

Bromoacetic acid-d3

Cat. No. B084194
CAS RN: 14341-48-1
M. Wt: 141.97 g/mol
InChI Key: KDPAWGWELVVRCH-RIAYTAFFSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and related compounds to bromoacetic acid-d3 involves innovative approaches, such as the DMAP-promoted in situ activation of bromoacetic acid for the facile synthesis of pyridines and fused pyridin-2-ones. This method highlights the utility of bromoacetic acid as a versatile 2C synthon in [2+4] cycloadditions, offering broad functional-group tolerance under mild reaction conditions (Lu Wang et al., 2016).

Molecular Structure Analysis

The molecular structure and vibrational spectra of bromoacetic acid and its deuterated analogs have been thoroughly investigated. These studies provide insights into the polymorphism and hydrogen-bonded dimers in the solid state, revealing the complex interplay of vibrations involving the hydrogen-bonded ring system and the -CH2Br groups (J. E. Katon & R. L. Kleinlein, 1973).

Chemical Reactions and Properties

Bromoacetic acid-d3 participates in numerous chemical reactions, demonstrating its broad applicability in synthesis. For example, it is used in the synthesis of 1α,25-dihydroxyvitamin D3-3β-bromoacetate, a compound with potential therapeutic applications. This illustrates bromoacetic acid's role in the development of analogs for characterizing hormone-binding domains (R. Ray et al., 1994).

Physical Properties Analysis

The physical properties of bromoacetic acid and its derivatives, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. These properties are influenced by the bromo and acetoxy groups, making it a versatile reagent in organic synthesis.

Chemical Properties Analysis

The chemical properties of bromoacetic acid-d3, including reactivity with nucleophiles, stability under different conditions, and its role as a carboxylic acid halide, are essential for its use in synthetic chemistry. Its reactivity profile enables the synthesis of a wide range of chemical compounds, contributing to advancements in medicinal chemistry and material science.

Scientific Research Applications

General Use of Bromoacetic acid-d3

Bromoacetic acid-d3 is a chemical compound with the formula BrCD2CO2D . This colorless solid is a relatively strong alkylating agent . Bromoacetic acid-d3 and its esters are widely used building blocks in organic synthesis, for example, in pharmaceutical chemistry .

Application in Water Treatment Research

Summary of the Application

Bromoacetic acid-d3 has been used in studies related to the formation of brominated disinfection byproducts in water treatment processes .

Methods of Application or Experimental Procedures

In the UV/PS (Ultraviolet/Peroxysulfate) system, it was found that bromide (Br−) was efficiently transformed to free bromine, which reacted with humic acid (HA) or dihydroxybenzoic acid, resulting in the formation of brominated byproducts such as bromoacetic acids .

Results or Outcomes

The study revealed the formation of bromoacetic acids (BAAs) as brominated byproducts in the UV/PS system .

Application in Organic Synthesis

Summary of the Application

Bromoacetic acid-d3 is a useful building block in organic synthesis . It is a relatively strong alkylating agent .

Methods of Application or Experimental Procedures

The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, bromoacetic acid-d3 can be used to introduce a bromoacetyl group into a molecule, which can then undergo further reactions .

Results or Outcomes

The outcomes of these syntheses can also vary widely, but the use of bromoacetic acid-d3 can enable the synthesis of a wide range of organic compounds .

Application in Proteomics Research

Summary of the Application

Bromoacetic acid-d3 is used as a biochemical for proteomics research .

Methods of Application or Experimental Procedures

Application in Organic Synthesis

Summary of the Application

Bromoacetic acid-d3 is a useful building block in organic synthesis . It is a relatively strong alkylating agent .

Methods of Application or Experimental Procedures

The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, bromoacetic acid-d3 can be used to introduce a bromoacetyl group into a molecule, which can then undergo further reactions .

Results or Outcomes

The outcomes of these syntheses can also vary widely, but the use of bromoacetic acid-d3 can enable the synthesis of a wide range of organic compounds .

Application in Proteomics Research

Summary of the Application

Bromoacetic acid-d3 is used as a biochemical for proteomics research .

Methods of Application or Experimental Procedures

In proteomics research, bromoacetic acid-d3 can be used in various ways. For example, it can be used to modify proteins or peptides, which can then be analyzed using mass spectrometry .

Results or Outcomes

The use of bromoacetic acid-d3 in proteomics research can help researchers gain insights into the structure and function of proteins .

Safety And Hazards

Bromoacetic acid-d3 is fatal if swallowed and in contact with skin . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is toxic if inhaled and very toxic to aquatic life .

properties

IUPAC Name

deuterio 2-bromo-2,2-dideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPAWGWELVVRCH-RIAYTAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481470
Record name Bromoacetic acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromoacetic acid-d3

CAS RN

14341-48-1
Record name Bromoacetic acid-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14341-48-1
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Synthesis routes and methods

Procedure details

The NHS (N-hydroxy succinimide) ester of bromoacetic acid was prepared as follows: 100 mmoles of (13.9 g) of bromoacetic acid were dissolved in 50 ml of anhydrous DMF, to this solution 100 mmoles (20.6 g) of N—N-Dicyclohexylcarbodiimide were added with stirring followed by 100 mmoles of N-hydroxysuccinimide (11.9 g adjusted for 100% purity), and the mixture was stirred for 6 hours at 37° C. The mixture was then placed for 2 hours at −20° C. to accelerate the precipitation of hydroxyurea, which was removed by filtration. In the filtrate the DMF was removed under reduced pressure at 45° C. and the active ester was recrystallized from 2-propanal.
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N—N-Dicyclohexylcarbodiimide
Quantity
20.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AT Blomquist, BF Hiscock… - The Journal of Organic …, 1966 - ACS Publications
… ) via the procedure used for the protio analog14 gave 89.4 g (81%) of bromoacetic acid-d3: bp 90-96 (10 mm); ™,' 4.40, 5.75… Esterification17 of 77.8 g (0.55 mole) of bromoacetic acid-d3 …
Number of citations: 37 pubs.acs.org
DR Dohn, JE Casida - Bioorganic Chemistry, 1987 - Elsevier
… The 2H NMR spectrum also showed a small peak at 2.07 ppm from residual acetic acid-d,; integration indicated that the sample was 98 mole% bromoacetic acid-d3. A solution of 1.0 M …
Number of citations: 38 www.sciencedirect.com
BF Hiscock - 1966 - search.proquest.com
As part of a general program concerned with the preparation of deuterated amino acids for use in biological studies, efficient and economical chemical syntheses of DL-aspartic-2, 3, 3-d…
Number of citations: 2 search.proquest.com
K Machida, A Kagayama, Y Saito - Journal of Raman …, 1979 - Wiley Online Library
… Glycine-C-d2 was synthesized by the reaction between a-bromoacetic acid-d3 and aqueous amm~nia,~ the former being prepared by the bromination of acetic …
J Ren, Y Tian, E Hossain, JS Ho, YS Mann… - …, 2020 - Wiley Online Library
… Deuterium labeling was achieved by using bromoacetic acid-d3 in the corresponding bromoacetylation step. For peptoids with N-terminal acetylation, acetic anhydride was reacted with …
Number of citations: 3 onlinelibrary.wiley.com
YHUI CHIANG - 1969 - search.proquest.com
The reaction of an imine or thiazoline with an acid chloride in the presence of a base leading to a^-lactam has assumed considerable importance for the synthesis of penicillin and its …
Number of citations: 2 search.proquest.com
TH West - 2017 - research-repository.st-andrews.ac …
The research in this thesis describes the development of an isothiourea-catalysed enantioselective [2,3]-rearrangement of allylic ammonium ylides, subsequent mechanistic and …
J Ren, Y Tian, E Hossain… - Journal of The American …, 2016 - ACS Publications
… Deuterium labeling was achieved by using bromoacetic acid-d3 in the corresponding bromoacetylation step. The peptoid synthesis was performed at the Molecular Foundry at the …
Number of citations: 5 pubs.acs.org
J Wityak - 1987 - ir.library.oregonstate.edu
The loss of all deuterium labels from previous feedings of [2-²H]-,[3, 3-²H₂]-, and [2, 3, 3-²H₃] arginines had indicated the possible intermediacy of β-hydroxy-and β-ketoarginine (30 …
Number of citations: 0 ir.library.oregonstate.edu
S Ju - 1988 - ir.library.oregonstate.edu
Chemical Synthesis of Acivicin 9 Synthesis from 1, 3-Dipolar Cycloaddition 9 Synthesis from Intramolecular Michael Reactions 1 2 Synthesis from Intramolcular Alkylation of Hydroxamic …
Number of citations: 2 ir.library.oregonstate.edu

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